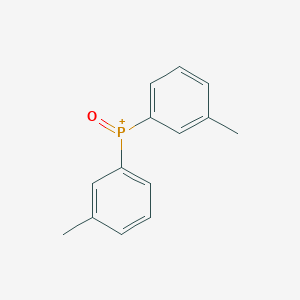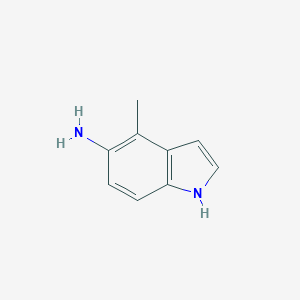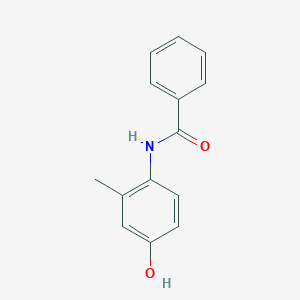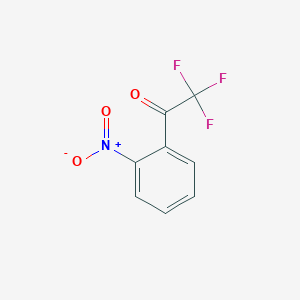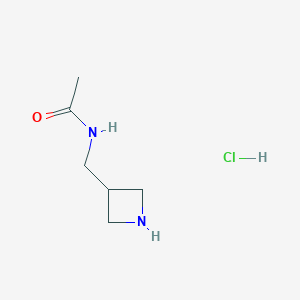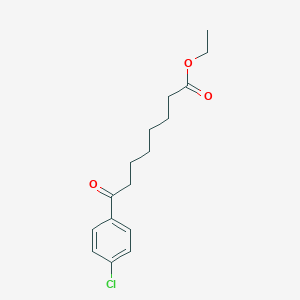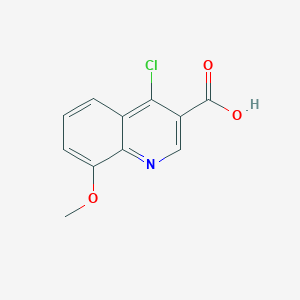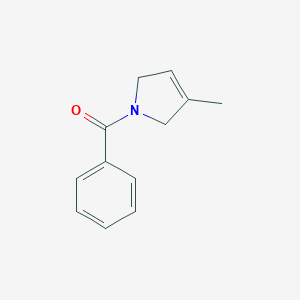
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolinones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolinones.
Reduction: Pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.
Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.
Pyrrolinones: Oxidized derivatives with unique biological activities.
Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .
Propriétés
Numéro CAS |
197155-50-3 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
Clé InChI |
YPVKFLICXAQNRZ-UHFFFAOYSA-N |
SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
Synonymes |
1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



